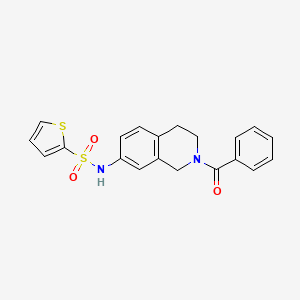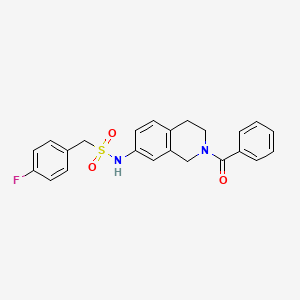![molecular formula C21H23ClN4O3S B6501554 N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide CAS No. 941925-89-9](/img/structure/B6501554.png)
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide . It has been synthesized and characterized as a potential poly ADP-ribose polymerases (PARP)-1 inhibitor .
Synthesis Analysis
The compound has been synthesized as part of a series of derivatives designed to improve the structure-activity relationships about the substituents in the hydrophobic pocket . The synthesis process involves the design and successful characterization of these derivatives .Molecular Structure Analysis
The molecular structure of the compound is related to its function as a PARP-1 inhibitor . The structure-activity relationship of the substituents in the hydrophobic pocket is a key aspect of its molecular structure .Chemical Reactions Analysis
The compound has been evaluated for its PARP-1 inhibitory activity and cellular inhibitory against BRCA-1 deficient cells (MDA-MB-436) and wild cells (MCF-7) using PARP kit assay and MTT method . The results indicated that it showed better PARP-1 inhibitory activity compared with other heterocyclic compounds .Applications De Recherche Scientifique
PARP-1 Inhibition for Cancer Therapy
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide: has been investigated as a poly ADP-ribose polymerase (PARP)-1 inhibitor. PARP-1 plays a crucial role in DNA repair, and inhibiting it selectively targets tumor cells with defective BRCA-1/2 genes. These genes encode essential proteins involved in homologous recombination-mediated repair of double-stranded DNA breaks. The compound’s ability to inhibit PARP-1 suggests potential use in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Researchers have explored the structure-activity relationship of substituents in the hydrophobic pocket (AD binding sites) of this compound. By designing and synthesizing a series of derivatives, they aimed to improve our understanding of how specific modifications affect PARP-1 inhibitory activity. Notably, furan ring-substituted derivatives demonstrated promising PARP-1 inhibition, with compound 14p displaying strong effects (IC~50~ = 0.023 μM), comparable to Olaparib .
Antiproliferative Effects on BRCA-1 Deficient Cells
Compound 14p and 14q exhibited good antiproliferation activity specifically against BRCA-1 deficient cells (MDA-MB-436). These derivatives selectively targeted these cells while remaining inactive in wild-type cells (MCF-7). This high selectivity and targeting potential make them interesting candidates for further investigation .
Molecular Docking Insights
Molecular docking studies revealed that hydrogen bond formation is essential for PARP-1 inhibition by compound 14p. Understanding the binding mode at the molecular level provides valuable insights for drug design and optimization .
Electronegative Group Strategy
In the hydrophobic pocket (AD binding sites), introducing strong electronegative groups (such as the furan ring) or halogen atoms in the side chain of benzimidazole may enhance inhibitory activity. Researchers propose applying this strategy in future studies to develop more potent PARP-1 inhibitors .
Potential Applications Beyond Cancer Therapy
While the primary focus has been on cancer treatment, exploring other applications for this compound is warranted. Its unique structure and PARP-1 inhibitory properties may have implications in other disease contexts or even as a tool compound for studying DNA repair mechanisms .
Mécanisme D'action
Target of Action
The primary target of N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide, also known as SR-01000912678, F2422-0297, or SR-01000912678-1, is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity . The inhibition of PARP-1 leads to the prevention of DNA repair in cancer cells, resulting in cell death . This makes the compound a potential therapeutic agent for the treatment of cancer .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the repair of single-strand DNA breaks. As a result, these single-strand breaks can convert into double-strand breaks when the replication fork encounters the unrepaired DNA.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting PARP-1, the compound prevents the repair of DNA damage in these cells, leading to their death .
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-13(27)25-9-11-26(12-10-25)20(29)16-3-2-4-17-18(16)23-21(30-17)24-19(28)14-5-7-15(22)8-6-14/h5-8,16H,2-4,9-12H2,1H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLFODSDCIMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-chlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6501496.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6501502.png)

![3-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B6501508.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B6501515.png)


![2-(cyclopentylsulfanyl)-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6501539.png)
![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)
![2-(4-methoxybenzamido)-N-[(pyridin-2-yl)methyl]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B6501558.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![1-{4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}ethan-1-one; oxalic acid](/img/structure/B6501566.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B6501575.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)